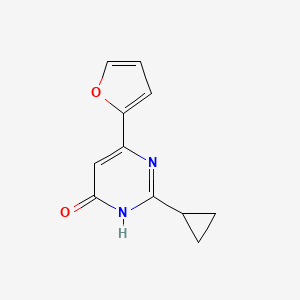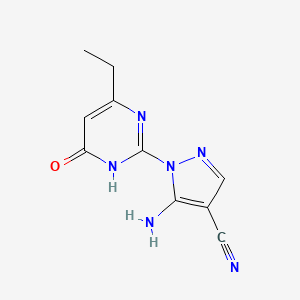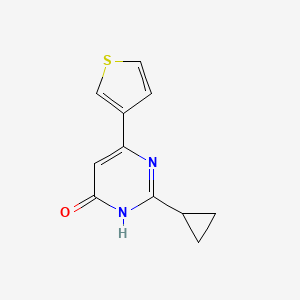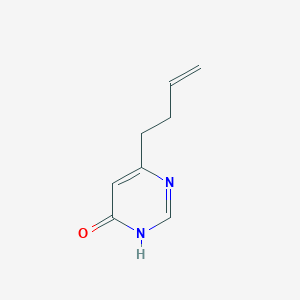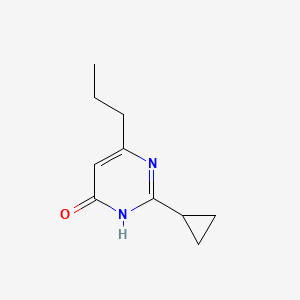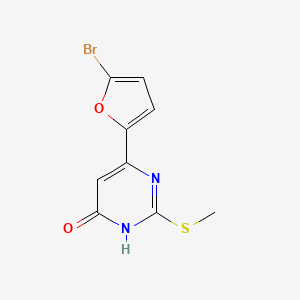
6-(5-bromofuran-2-yl)-2-(methylthio)pyrimidin-4(3H)-one
Vue d'ensemble
Description
6-(5-Bromofuran-2-yl)-2-(methylthio)pyrimidin-4(3H)-one is a compound of interest due to its potential applications in scientific research. This compound, also known as 5-Bromo-2-methylthiopyrimidine, has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Antimicrobial Properties : Compounds with structures related to 6-(5-bromofuran-2-yl)-2-(methylthio)pyrimidin-4(3H)-one have been synthesized and evaluated for antimicrobial activities. For instance, 6-Heteryl-5-methylthieno[2,3-d]pyrimidin-2,4(1H,3H)-diones show potential as antibacterials, exhibiting moderate activity against bacteria like S. aureus, E. coli, and B. subtilis. Some derivatives demonstrated better activity against certain strains than reference drugs like streptomycin (Vlasov et al., 2022).
Surface Coating and Printing Ink Additive : Certain heterocyclic compounds derived from pyrimidine have been used as anti-microbial additives in polyurethane varnish for surface coating and printing ink paste. These compounds, when physically incorporated into varnishes or inks, exhibit strong antimicrobial effects and can enhance physical and mechanical properties of the coatings (El‐Wahab et al., 2015).
Plant Growth Regulatory Activity : Derivatives of furan-2(3H)-ones, a class of compounds related to pyrimidine, demonstrate pronounced plant-growth regulatory activity. The structural design of these compounds allows for modifications that can influence plant growth positively (Aniskova et al., 2017).
Antiprotozoal Agents : Compounds with structures similar to the query compound, like imidazo[1,2-a]pyridines, have been studied for their antiprotozoal properties. Some derivatives exhibit strong DNA affinities and significant in vitro activity against pathogens like T. b. rhodesiense and P. falciparum, and in vivo activity in animal models (Ismail et al., 2004).
Advanced Material and Chemical Synthesis
- Surface Coating and Printing Ink Additive : As mentioned earlier, pyrimidine derivatives can significantly improve the antimicrobial properties of coatings and inks, which is crucial for maintaining hygiene and durability in various applications (El‐Wahab et al., 2015).
Hydrogen Bond Studies
- Crystallography and Hydrogen Bonding : Studies on tautomeric forms of pyrimidin-4-one derivatives, which are structurally similar to the query compound, contribute to understanding preferred hydrogen-bonding patterns in pharmaceutical ingredients and their models. Such research helps in crystal engineering and the design of drugs with desired physical and chemical properties (Gerhardt & Bolte, 2016).
Anti-inflammatory Properties
- Medicinal Chemistry : Pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory activity. Some compounds exhibit significant effects compared to standard drugs and offer a promising direction for developing new anti-inflammatory agents (Chaydhary et al., 2015).
Synthetic Methods
- Efficient Synthesis of Intermediates : The development of novel and efficient methods for synthesizing intermediates related to pyrimidine compounds is crucial in pharmaceutical and chemical research. Such methods provide pathways for creating a variety of biologically active compounds and potential drugs (Hou et al., 2016).
Propriétés
IUPAC Name |
4-(5-bromofuran-2-yl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2S/c1-15-9-11-5(4-8(13)12-9)6-2-3-7(10)14-6/h2-4H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQJWNJEZDXCSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)C2=CC=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-bromofuran-2-yl)-2-(methylthio)pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



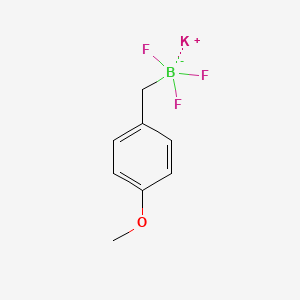

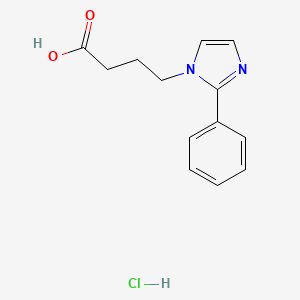
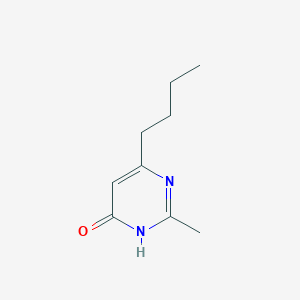
![methyl 3-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoate](/img/structure/B1486737.png)

![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1486739.png)
![N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B1486740.png)
